N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0727773
InChI: InChI=1S/C20H18N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide

CAS No.:

Cat. No.: VC0727773

Molecular Formula: C20H18N2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide -

Specification

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
IUPAC Name N-[3-(furan-2-ylmethylcarbamoyl)phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C20H18N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Standard InChI Key VVVWEQNXMBZQLK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator